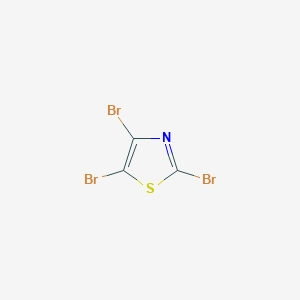
2,4,5-Tribromothiazole
Descripción general
Descripción
2,4,5-Tribromothiazole is a heterocyclic compound with the molecular formula C3HBr3NS It is characterized by the presence of three bromine atoms attached to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,5-Tribromothiazole can be synthesized through various methods. One common approach involves the bromination of thiazole. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 4, and 5 positions of the thiazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Tribromothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form triarylated thiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: n-Butyllithium, methyllithium
Cross-Coupling: Palladium catalysts, boronic acids
Major Products:
Substitution Products: Various trisubstituted thiazoles
Coupling Products: Triarylated thiazoles
Aplicaciones Científicas De Investigación
2,4,5-Tribromothiazole has several applications in scientific research:
Pharmaceutical Chemistry: It serves as a building block for the synthesis of biologically active compounds.
Materials Science: The compound is utilized in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: Researchers use this compound to study the effects of brominated heterocycles on biological systems.
Mecanismo De Acción
The mechanism of action of 2,4,5-tribromothiazole involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. Additionally, the thiazole ring can engage in π-π interactions with aromatic residues in target proteins, modulating their activity .
Comparación Con Compuestos Similares
- 2,4-Dibromothiazole
- 2,5-Dibromothiazole
- 2,4,5-Trichlorothiazole
Comparison: 2,4,5-Tribromothiazole is unique due to the presence of three bromine atoms, which impart distinct electronic and steric properties compared to its analogs. For example, 2,4-dibromothiazole and 2,5-dibromothiazole have only two bromine atoms, resulting in different reactivity and applications. The tribromo compound’s higher degree of bromination enhances its potential for further functionalization and use in complex synthetic pathways .
Propiedades
IUPAC Name |
2,4,5-tribromo-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br3NS/c4-1-2(5)8-3(6)7-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHZUHHBVUBFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490879 | |
| Record name | 2,4,5-Tribromo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57314-13-3 | |
| Record name | 2,4,5-Tribromo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea](/img/structure/B1600906.png)


![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/new.no-structure.jpg)

![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)





